3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-23-11-7-10(8-12(9-11)24-2)14(22)19-4-6-21-5-3-13(20-21)15(16,17)18/h3,5,7-9H,4,6H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRXXLDRLKNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,5-dimethoxybenzoic acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.
Formation of the amide bond: The 3,5-dimethoxybenzoic acid is then reacted with an appropriate amine derivative, such as 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry, primarily due to its structural features that allow for interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethylated pyrazoles can exhibit anticancer properties. For instance, the incorporation of trifluoromethyl groups has been shown to enhance the potency of certain pyrazole derivatives against cancer cell lines. The structural similarity of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide to known anticancer agents suggests it may also possess similar activities .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The presence of the methoxy groups and the trifluoromethyl moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Catalysis
The compound's unique structure positions it as a potential ligand in catalytic processes.
Coordination Chemistry
The ability of pyrazole derivatives to coordinate with transition metals has been well-documented. Studies have shown that ligands derived from pyrazole can effectively stabilize metal complexes, which are crucial for various catalytic reactions . For example, the coordination of this compound with palladium has been suggested to facilitate cross-coupling reactions, a vital process in organic synthesis .
Materials Science
The incorporation of trifluoromethyl groups into organic compounds often enhances their thermal stability and hydrophobic properties.
Development of Functional Materials
Research into materials incorporating trifluoromethylated compounds has shown promise for applications in coatings and polymers that require enhanced durability and chemical resistance. The unique properties conferred by the trifluoromethyl group could lead to innovative applications in protective coatings and advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, linkers, and inferred functional implications.
Substituents on the Benzamide Core
Pyrazole Substituents and Linker Variations
Functional Group and Application Insights
- Trifluoromethyl vs.
- Ethyl vs. Acetic Acid Linker : The ethyl chain in the target compound lacks the ionizable carboxylic acid group seen in , suggesting differences in solubility and intermolecular interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
- Methoxy vs. Methyl on Benzamide : The 3,5-dimethoxy groups may enhance steric bulk and electronic interactions compared to simpler methyl substituents (), possibly affecting receptor binding or catalytic activity .
Biological Activity
3,5-Dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety, it has garnered attention in medicinal chemistry for its potential biological activities.
Chemical Structure
The compound can be represented by the following IUPAC name and structure:
- IUPAC Name : 3,5-dimethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
- Molecular Formula : C15H16F3N3O3
- CAS Number : 1448126-55-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory, analgesic, and antimicrobial properties. The compound's mechanism of action is believed to involve interactions with specific enzymes and receptors.
The trifluoromethyl and pyrazole groups contribute significantly to the compound's binding affinity towards biological targets. This interaction can lead to:
- Inhibition of enzyme activity.
- Modulation of receptor functions.
These actions are associated with various biological effects such as anti-inflammatory responses and antimicrobial activity.
Anti-inflammatory Activity
Studies have indicated that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, benzamides have been shown to inhibit inflammatory pathways by blocking pro-inflammatory cytokines. The specific activity of this compound has not been extensively published but is hypothesized based on its structural analogs.
Antimicrobial Properties
Research into pyrazole derivatives suggests potential antimicrobial efficacy. For example, compounds containing the pyrazole ring have demonstrated activity against various bacterial strains. The presence of the trifluoromethyl group may enhance this activity by increasing lipophilicity and improving membrane penetration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethoxybenzamide | Structure | Lacks trifluoromethyl group; lower potency against certain enzymes. |
| 3,5-Dimethoxy-N-(2-(4-morpholinyl)ethyl)benzamide | Structure | Morpholine ring alters interaction profile; different biological effects. |
| 3,5-Dimethoxy-N-(2-(3-methylpyrazol-1-yl)ethyl)benzamide | Structure | Similar pyrazole structure; potential for anticancer activity observed. |
Case Studies
Recent studies have highlighted the importance of structural modifications in enhancing biological activities of benzamides:
- Anti-cancer Activity : Research on related pyrazole compounds showed significant cytotoxicity against various cancer cell lines (e.g., MCF7, A549). For instance, derivatives exhibited IC50 values ranging from 0.067 µM to 42.30 µM against different cancer types .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that modifications in the benzamide structure could lead to improved binding affinities for targets like Aurora-A kinase, which is crucial in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,5-dimethoxybenzoyl chloride with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) . To improve yield:
- Optimize stoichiometry (1.1:1 molar ratio of acyl chloride to amine).
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Stir at room temperature for 12–24 hours, monitoring progress via TLC .
- Purify via column chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and how can impurities be identified?
Methodological Answer:
- HPLC-MS : Resolves structural isomers and detects trace impurities (e.g., unreacted starting materials or hydrolyzed byproducts) using C18 columns and acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and methoxy groups. For example, the pyrazole proton resonates at δ 6.5–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- FT-IR : Validate amide formation (C=O stretch at ~1650 cm⁻¹) and trifluoromethyl groups (CF₃ stretch at 1150–1250 cm⁻¹) .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/F ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in activity (e.g., enzyme inhibition potency) may arise from:
- Variability in assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% v/v) to ensure reproducibility .
- Metabolite interference : Perform stability studies in biological matrices (e.g., plasma) using LC-MS to identify degradation products that may skew results .
- Target selectivity : Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm target engagement (e.g., MtDprE1 vs. MtKasA in mycobacterial studies) .
- Data normalization : Include positive controls (e.g., ZVT or TLM for MtDprE1 inhibition) to calibrate activity thresholds .
Q. What strategies are recommended for studying the compound’s interaction with enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1)?
Methodological Answer:
- Crystallography : Co-crystallize the compound with MtDprE1 to resolve binding modes. Soak crystals in 10 mM ligand solution and collect data at 1.8–2.2 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating 20 µM enzyme with 200 µM compound in HEPES buffer (pH 7.5). Fit data to a one-site model .
- Mutagenesis : Replace key residues (e.g., Cys387 in MtDprE1) to assess their role in inhibitor binding via IC₅₀ shifts .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate 100-ns trajectories, analyzing hydrogen bonds and hydrophobic interactions with catalytic pockets .
Q. How can computational modeling predict the compound’s binding modes with targets like β-ketoacyl ACP synthase I (MtKasA)?
Methodological Answer:
- Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into MtKasA’s malonyl-binding pocket. Apply constraints for the trifluoromethyl group’s hydrophobic interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis (e.g., replacing methoxy with ethoxy groups) .
- QSAR Models : Train models on IC₅₀ data from 50+ analogs to identify critical descriptors (e.g., logP, polar surface area) .
Q. What are the key considerations in designing stability studies under various conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC to identify labile groups (e.g., amide hydrolysis under acidic conditions) .
- Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use LC-MS to quantify intact compound over 48 hours .
- Solid-State Stability : Store lyophilized powder at -20°C (long-term) and 25°C/60% RH (accelerated) for 6 months. Perform XRD to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
